

## Application Notes and Protocols for Parikh-Doering Oxidation with Pyridine Sulfonate

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# For Researchers, Scientists, and Drug Development Professionals

The Parikh-Doering oxidation is a highly effective and mild chemical process for the conversion of primary and secondary alcohols into aldehydes and ketones, respectively.[1][2] This method employs dimethyl sulfoxide (DMSO) as the oxidant, which is activated by the sulfur trioxide-pyridine complex (SO<sub>3</sub>·py).[1][2] The reaction is typically conducted in the presence of a hindered amine base, such as triethylamine (Et<sub>3</sub>N) or diisopropylethylamine (DIPEA), and often uses dichloromethane (DCM) as a co-solvent.[2]

A significant advantage of the Parikh-Doering oxidation is its operational simplicity and mild reaction conditions, often carried out between 0 °C and room temperature.[2] This contrasts with other DMSO-based oxidations, such as the Swern oxidation, which requires cryogenic temperatures. The Parikh-Doering protocol is noted for its high functional group tolerance, making it a valuable tool in the synthesis of complex molecules and in drug development.[1]

#### **Reaction Mechanism**

The reaction proceeds through several key steps:

- Activation of DMSO: The sulfur trioxide-pyridine complex activates DMSO to form an electrophilic sulfur species.[3]
- Nucleophilic Attack: The alcohol substrate attacks the activated DMSO species.



- Deprotonation: A base, typically triethylamine, deprotonates the resulting intermediate to form a sulfur ylide.[3]
- Rearrangement: The sulfur ylide undergoes a rearrangement through a five-membered ring transition state to yield the corresponding aldehyde or ketone, along with dimethyl sulfide and pyridine.[3]

**Experimental Protocols** 

**Materials and Reagents** 

Reagent/Material	Grade	Supplier	Notes	
Substrate (Alcohol)	Anhydrous	N/A	Ensure the alcohol is free of water.	
Sulfur Trioxide- Pyridine Complex (SO <sub>3</sub> ·py)	Reagent Grade	Commercially available	Hygroscopic; store in a desiccator.	
Dimethyl Sulfoxide (DMSO)	Anhydrous	Commercially available	Use a freshly opened bottle or dried DMSO.	
Triethylamine (Et <sub>3</sub> N) or Diisopropylethylamine (DIPEA)	Anhydrous	Commercially available	Distill from CaH₂ if necessary.	
Dichloromethane (DCM)	Anhydrous	Commercially available	Use a freshly opened bottle or dried DCM.	
Diethyl Ether (Et <sub>2</sub> O)	Reagent Grade	Commercially available	For extraction.	
Saturated NaCl solution (Brine)	N/A	N/A	For workup.	
Anhydrous Magnesium Sulfate (MgSO <sub>4</sub> ) or Sodium Sulfate (Na <sub>2</sub> SO <sub>4</sub> )	Reagent Grade	Commercially available	For drying organic layers.	



# General Procedure for the Oxidation of a Primary Alcohol to an Aldehyde

This protocol is a general guideline and may require optimization for specific substrates.

- Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq) and anhydrous dichloromethane (DCM).
- Addition of Base: Add triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (3.0-5.0 eq) to the solution.
- Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
- Addition of Oxidant: In a separate flask, prepare a solution of sulfur trioxide-pyridine complex (SO₃·py) (2.0-3.0 eq) in anhydrous dimethyl sulfoxide (DMSO).
- Reaction: Slowly add the SO₃·py solution to the stirred alcohol solution at 0 °C. The reaction
  is often rapid and can be monitored by Thin Layer Chromatography (TLC).
- Quenching: Once the reaction is complete (typically within 30-60 minutes), quench the reaction by adding cold water or brine.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or another suitable organic solvent.
- Washing: Wash the combined organic layers sequentially with dilute HCl (e.g., 1M), saturated NaHCO₃ solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure to obtain the crude aldehyde.
- Purification: Purify the crude product by flash column chromatography on silica gel.

### **Data Presentation: Substrate Scope and Yields**

The Parikh-Doering oxidation is applicable to a wide range of primary and secondary alcohols, including those with sensitive functional groups.



Substrate	Product	Base (eq)	Solvent	Temp. (°C)	Time	Yield (%)
Primary Alcohol (generic)	Aldehyde	iPr2NEt (7.14)	DCM/DMS O	0	30 min	84[3]
11β,17α,20 α,21- Tetrahydro xy-4- pregnen-3- one 21- acetate	Hydrocortis one Acetate	Et₃N (16.5)	DMSO	20	5 min	99 (TLC)[4]
20β- Hydroxy-4- pregnen-3- one	Progestero ne	Et₃N (16.5)	DMSO	RT	5 min	~80 (TLC) [4]
Ergosterol	Ergosta- 4,7,22- trien-3-one	Et₃N (16.5)	THF/DMS O	20	30 min	High (TLC)
Testostero ne	4- Androstene -3,17-dione	Et₃N (6.6)	DMSO	20	Instantane ous	High (TLC) [4]
Perillyl alcohol	Perillyl aldehyde	Et₃N (16.5)	THF/DMS O	20	N/A	High (TLC) [4]
Unhindere d Alcohols	Aldehydes/ Ketones	Et₃N/DIPE A	DCM/DMS O	0 - RT	Varies	>90[1]

Note: "High (TLC)" indicates that the reaction was observed to proceed to a high degree of conversion as determined by thin-layer chromatography, though an isolated yield was not reported in the cited source.

### **Visualizations**



## **Experimental Workflow**

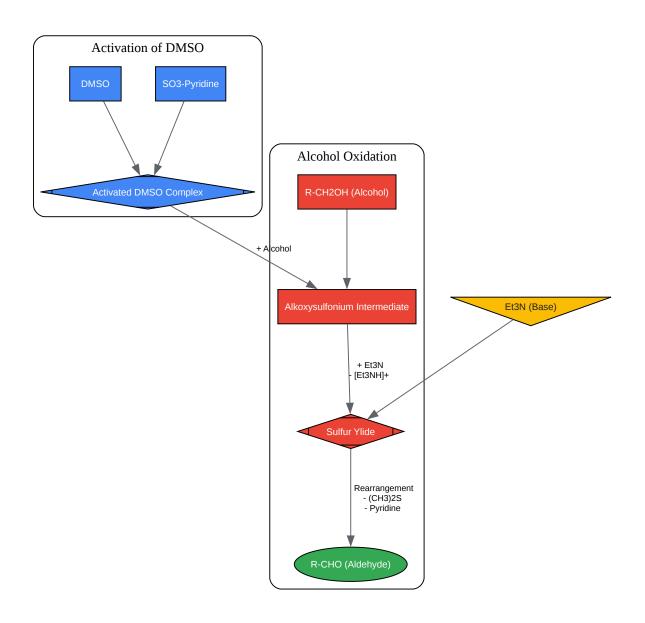


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Caption: Experimental workflow for the Parikh-Doering oxidation.

#### **Reaction Mechanism**





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Caption: Simplified mechanism of the Parikh-Doering oxidation.



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